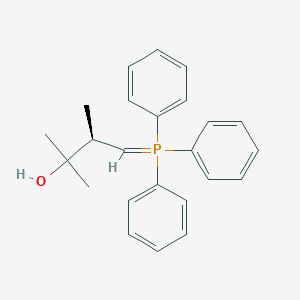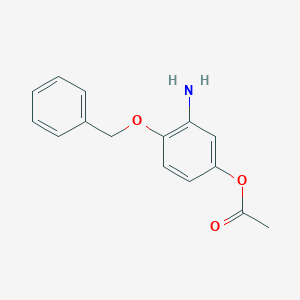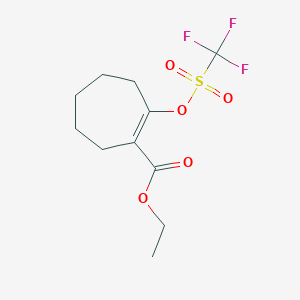![molecular formula C6H3BrN4O B174760 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one CAS No. 17257-99-7](/img/structure/B174760.png)
8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and its ability to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, leading to the induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain bacterial strains. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. Additionally, this compound has a low toxicity profile, making it a safer alternative to other compounds that may be more toxic. However, one of the main limitations of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult and time-consuming to produce.
Future Directions
There are several potential future directions for research on 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one. One area of focus could be on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research could be conducted to investigate the specific signaling pathways and mechanisms of action that are involved in the biological effects of this compound. Another potential area of research could be on the development of novel therapeutic agents based on the structure of 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one, which could have applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one can be achieved through a variety of methods. One of the most common methods involves the reaction of 2-aminopyridine with 1,4-dibromo-2-butene in the presence of a palladium catalyst. This reaction results in the formation of 8-bromo-2-(but-2-en-1-yl)pyrido[2,3-d]pyrazine, which can be further converted to 8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one through a series of chemical transformations.
Scientific Research Applications
8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
properties
CAS RN |
17257-99-7 |
|---|---|
Product Name |
8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one |
Molecular Formula |
C6H3BrN4O |
Molecular Weight |
227.02 g/mol |
IUPAC Name |
5-bromo-7H-pyrazino[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C6H3BrN4O/c7-5-3-4(6(12)11-10-5)9-2-1-8-3/h1-2H,(H,11,12) |
InChI Key |
CGDYJJCLDPYBHA-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=N1)C(=O)NN=C2Br |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NN=C2Br |
synonyms |
8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)

![4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline](/img/structure/B174723.png)